2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound featuring a quinazoline core substituted with a trimethoxyphenyl group and an acetamide moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the formation of the quinazoline core, followed by the introduction of the trimethoxyphenyl group and the acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It may be used in the development of new materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-ethoxyphenyl)acetamide
- 2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-methoxyphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide may exhibit unique biological activities due to the specific arrangement of its functional groups. The presence of the trimethoxyphenyl group and the acetamide moiety can significantly influence its pharmacological properties and interactions with molecular targets.
This detailed article provides a comprehensive overview of 2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C28H29N3O6 |
---|---|
Molecular Weight |
503.5 g/mol |
IUPAC Name |
2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)quinazolin-1-yl]-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C28H29N3O6/c1-17(2)18-10-12-19(13-11-18)29-25(32)16-30-22-9-7-6-8-21(22)27(33)31(28(30)34)20-14-23(35-3)26(37-5)24(15-20)36-4/h6-15,17H,16H2,1-5H3,(H,29,32) |
InChI Key |
XZTKXPPHNMEJNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.